(-)-Syringaresinol: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Biological Activity
(-)-Syringaresinol: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Syringaresinol, a prominent lignan, has garnered significant scientific interest due to its wide-ranging pharmacological activities, including potent anti-inflammatory, antioxidant, and neuroprotective properties. This technical guide provides an in-depth overview of the natural sources and plant distribution of (-)-Syringaresinol. It details experimental protocols for its extraction, isolation, and quantification, and presents its biological activities through the lens of key signaling pathways. Quantitative data on its prevalence in various plant species are summarized, and its biosynthetic pathway is elucidated. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development, facilitating further exploration of (-)-Syringaresinol's therapeutic potential.
Natural Sources and Plant Distribution
(-)-Syringaresinol is widely distributed throughout the plant kingdom, having been identified in at least 87 species across 40 families.[1] Its primary sources are plants from the Acanthopanax and Albizia genera.[1] It has also been isolated from various other medicinal plants and dietary sources.
Major Plant Sources
(-)-Syringaresinol and its glycosidic forms are significant constituents in several medicinal plants, as detailed in the table below.
| Plant Genus/Species | Plant Part | Compound Form | Reference |
| Acanthopanax spp. | Stem Bark, Fruits | (+)-Syringaresinol-di-O-beta-D-glucoside, Syringaresinol | [2][3] |
| Albizia julibrissin | Stem Bark | (-)-Syringaresinol-4-O-β-D-glucopyranoside | |
| Cinnamomum cassia | Dried Tender Stems, Bark | Syringaresinol | [1] |
| Panax ginseng | Berries | Syringaresinol | [4] |
| Dendrobium officinale | - | Syringaresinol, Syringaresinol-4-O-β-D-glucoside, Syringaresinol-4,4′-di-O-β-D-glucoside | [5] |
| Rubia philippinensis | Roots | (+)-Syringaresinol | [1] |
Quantitative Analysis of (-)-Syringaresinol and its Derivatives in Plant Materials
The concentration of (-)-Syringaresinol and its related compounds varies significantly between plant species and even within different parts of the same plant. The following table summarizes available quantitative data.
| Plant Species | Plant Part | Compound | Concentration (µg/g of dry weight unless otherwise noted) | Analytical Method | Reference |
| Acanthopanax senticosus | Fruits | Eleutheroside E ((+)-Syringaresinol-di-O-β-D-glucoside) | 1660 | HPLC | [6] |
| Acanthopanax sessiliflorus | Fruits | Eleutheroside E ((+)-Syringaresinol-di-O-β-D-glucoside) | 8490 | HPLC | [6] |
| Acanthopanax koreanum | Fruits | Eleutheroside E ((+)-Syringaresinol-di-O-β-D-glucoside) | 1800 | HPLC | [6] |
| Acanthopanax divaricatus | Fruits | Eleutheroside E ((+)-Syringaresinol-di-O-β-D-glucoside) | 7080 | HPLC | [6] |
| Dendrobium officinale | - | Syringaresinol | 6.368–120.341 | HPLC-MS/MS | [5] |
| Dendrobium officinale | - | Syringaresinol-4-O-β-D-glucoside | 51.227–222.294 | HPLC-MS/MS | [5] |
| Dendrobium officinale | - | Syringaresinol-4,4′-di-O-β-D-glucoside | 10.112–179.873 | HPLC-MS/MS | [5] |
Experimental Protocols
Extraction of (-)-Syringaresinol and its Glycosides
Objective: To extract lignans, including (-)-Syringaresinol and its glycosides, from plant material.
Materials:
-
Dried and powdered plant material (e.g., stem bark of Acanthopanax senticosus)
-
Ethanol (95%)
-
Methanol
-
Rotary evaporator
-
Filtration apparatus
Protocol:
-
Macerate the dried and powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 2 weeks).
-
Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
Alternatively, for polyphenols from Acanthopanax senticosus, an optimized ionic liquid-assisted aqueous two-phase system can be employed using 32 wt.% ethanol, 25 wt.% NaH₂PO₄, and 9 wt.% [OMIM]Br at 50°C for 50 minutes.[7]
-
For a general polyphenol extraction, reflux the plant material with 80% methanol for 2 hours, repeat three times, and combine the filtrates.[7]
Isolation of (-)-Syringaresinol
Objective: To isolate (-)-Syringaresinol from the crude extract.
Materials:
-
Crude extract
-
Silica gel for column chromatography
-
Solvent systems for chromatography (e.g., chloroform-methanol gradients)
-
Thin-layer chromatography (TLC) plates
-
Crystallization solvents (e.g., methanol)
Protocol:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.
-
Monitor the fractions using TLC.
-
Combine the fractions containing (-)-Syringaresinol.
-
Purify the combined fractions further using repeated column chromatography or preparative TLC.
-
Crystallize the purified (-)-Syringaresinol from a suitable solvent like methanol to obtain pure crystals.
High-Performance Liquid Chromatography (HPLC) Quantification of Syringaresinol
Objective: To quantify the amount of Syringaresinol in a plant extract.
Materials:
-
HPLC system with a UV or DAD detector
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (gradient elution)
-
Syringaresinol standard of known purity
-
Plant extract dissolved in a suitable solvent (e.g., methanol)
Protocol:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient could be: 0-20 min, linear gradient from 10% to 50% A; 20-25 min, isocratic at 50% A.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm or 280 nm.[6]
-
Injection Volume: 10-20 µL.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of the Syringaresinol standard in methanol.
-
Prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard concentration in triplicate and record the peak area.
-
Plot a graph of peak area versus concentration and determine the linearity (R² value).
-
-
Sample Analysis:
-
Dissolve a known amount of the plant extract in methanol and filter it through a 0.45 µm syringe filter.
-
Inject the sample solution into the HPLC system.
-
Identify the Syringaresinol peak by comparing the retention time with that of the standard.
-
Calculate the concentration of Syringaresinol in the sample using the standard curve.
-
Biological Activities and Signaling Pathways
(-)-Syringaresinol exhibits a broad spectrum of biological activities, primarily attributed to its anti-inflammatory and antioxidant properties. These effects are mediated through the modulation of several key signaling pathways.
Biosynthesis of (-)-Syringaresinol
(-)-Syringaresinol is synthesized in plants from the monolignol, sinapyl alcohol. The biosynthesis involves the oxidative coupling of two sinapyl alcohol molecules.
Caption: Biosynthesis of (-)-Syringaresinol from Sinapyl Alcohol.
Anti-inflammatory Signaling Pathway
(-)-Syringaresinol exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. This leads to a downstream reduction in the production of pro-inflammatory mediators.
Caption: Anti-inflammatory mechanism of (-)-Syringaresinol via NF-κB inhibition.
Antioxidant Signaling Pathway
The antioxidant activity of (-)-Syringaresinol is mediated through the activation of the Keap1-Nrf2 signaling pathway. This leads to the upregulation of antioxidant enzymes, thereby protecting cells from oxidative stress.[8]
Caption: Antioxidant mechanism of (-)-Syringaresinol via Keap1-Nrf2 activation.
Inhibition of TGF-β/Smad Signaling Pathway
(-)-Syringaresinol has been shown to protect against cardiac fibrosis by inhibiting the TGF-β/Smad signaling pathway, which plays a crucial role in tissue fibrosis.[8]
Caption: Anti-fibrotic mechanism of (-)-Syringaresinol via TGF-β/Smad inhibition.
Conclusion
(-)-Syringaresinol is a ubiquitously distributed lignan with significant therapeutic potential. Its presence in a variety of medicinal and dietary plants makes it an accessible target for natural product-based drug discovery. The detailed protocols for its extraction, isolation, and quantification provided in this guide are intended to standardize and facilitate further research. Understanding its mechanisms of action through the NF-κB, Keap1-Nrf2, and TGF-β/Smad signaling pathways provides a solid foundation for the development of novel therapeutics for a range of inflammatory, oxidative stress-related, and fibrotic diseases. Further investigation into the quantitative distribution of (-)-Syringaresinol in a wider array of plant species and continued exploration of its pharmacological properties are warranted to fully unlock its clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. (+)-Syringaresinol-di-O-beta-D-glucoside, a phenolic compound from Acanthopanax senticosus Harms, suppresses proinflammatory mediators in SW982 human synovial sarcoma cells by inhibiting activating protein-1 and/or nuclear factor-kappaB activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenolic Compounds from Stem Bark of Acanthopanax senticosus and Their Pharmacological Effect in Chronic Swimming Stressed Rats [jstage.jst.go.jp]
- 4. Syringaresinol derived from Panax ginseng berry attenuates oxidative stress-induced skin aging via autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Analysis of Lignans in the Fruits of Acanthopanax Species by HPLC -Food Science and Biotechnology | Korea Science [koreascience.kr]
- 7. Study on Extraction and Purification of Acanthopanax senticosus Polyphenols by an Ionic Liquid-Assisted Aqueous Two-Phase System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Syringaresinol Protects against Type 1 Diabetic Cardiomyopathy by Alleviating Inflammation Responses, Cardiac Fibrosis, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
